4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid
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Overview
Description
4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid is a chemical compound with significant applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by the presence of a chlorocarbonyl group attached to a piperidine ring, which is further esterified with a methyl group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid typically involves the reaction of piperidine with phosgene to introduce the chlorocarbonyl group. This is followed by esterification with methanol to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents can also play a crucial role in optimizing the reaction and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Substitution: The chlorocarbonyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a strong acid or base.
Substitution: Common nucleophiles include amines and alcohols, often under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Hydrolysis: Carboxylic acid and methanol.
Substitution: Various substituted piperidine derivatives.
Reduction: Piperidine alcohol derivatives.
Scientific Research Applications
4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid involves its reactivity with various nucleophiles. The chlorocarbonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in the synthesis of various derivatives and bioactive compounds.
Comparison with Similar Compounds
- 4-(Chlorocarbonyl)benzoic acid methyl ester
- 4-(Chlorocarbonyl)phenylboronic acid
- 4-(Chlorocarbonyl)benzyl alcohol
Comparison: While these compounds share the chlorocarbonyl functional group, 4-(Chlorocarbonyl)-1-Piperidinecarboxylic Acid is unique due to the presence of the piperidine ring. This structural feature imparts distinct chemical properties and reactivity, making it particularly valuable in the synthesis of piperidine-based pharmaceuticals and other complex molecules.
Properties
IUPAC Name |
methyl 4-carbonochloridoylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO3/c1-13-8(12)10-4-2-6(3-5-10)7(9)11/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJDDDXBVKHHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448417 |
Source
|
Record name | 4-(CHLOROCARBONYL)-1-PIPERIDINECARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197585-43-6 |
Source
|
Record name | 4-(CHLOROCARBONYL)-1-PIPERIDINECARBOXYLIC ACID METHYL ESTER | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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